1-tert-butyl 2-methyl (2S)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate
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Overview
Description
"1-tert-butyl 2-methyl (2S)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate" is a highly specific organic compound, featuring a unique structural arrangement that renders it significant in various scientific research and industrial applications. The tert-butyl group ensures increased stability while the bromine and methyl functionalities provide versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize "1-tert-butyl 2-methyl (2S)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate," starting with a suitable pyridine derivative is key. Typically, the synthesis involves:
Nitration and Reduction: Starting with pyridine, one can introduce a nitro group and subsequently reduce it to the corresponding amine.
Alkylation: The amine group undergoes alkylation to introduce the tert-butyl group.
Bromination: Using N-bromosuccinimide (NBS), a bromine atom is introduced at the desired position under controlled conditions.
Esterification: Dicarboxylation is achieved through esterification, employing suitable reagents like dimethyl carbonate.
Industrial Production Methods
Industrially, the synthesis may involve larger-scale techniques such as:
Flow Chemistry: Ensures continuous synthesis, enhancing yield and consistency.
Automated Reactors: Allow precise control over temperature and reagent addition, crucial for maintaining the integrity of functional groups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can lead to the formation of ketones or alcohols depending on the conditions and reagents used.
Reduction: The bromine substituent can be reduced to yield the corresponding de-brominated product.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, alcohols).
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydroxide for basic nucleophiles or acids for electrophilic substitution.
Major Products Formed
Oxidation: Forms compounds like 2-methyl-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate.
Reduction: Results in 2-methyl-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate without the bromine.
Substitution: Produces derivatives with new functional groups replacing bromine.
Scientific Research Applications
Chemistry
Catalysis: Acts as a ligand or precursor in various catalytic cycles.
Organic Synthesis: A versatile building block in creating complex molecules.
Biology
Drug Development: Potential precursor in synthesizing pharmaceuticals targeting specific pathways.
Medicine
Therapeutic Research: Investigated for its role in drug design, particularly in targeting neurological pathways.
Industry
Polymer Chemistry: Utilized in creating specialized polymers with unique properties.
Material Science: Incorporated into materials for specific electronic or mechanical properties.
Mechanism of Action
The compound's effects are contingent on its structural interaction with molecular targets. In biological systems, it might inhibit or activate enzymes by binding to active sites or interacting with cellular receptors. The presence of bromine and methyl groups modulates its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl 2-methyl 2,3,4-tetrahydropyridine-1,2-dicarboxylate
1-tert-butyl 5-methyl 2,3,4,5-tetrahydropyridine-1,2-dicarboxylate
Highlighting Its Uniqueness
The presence of a bromine atom significantly alters reactivity and interaction profiles compared to its non-brominated analogs. It increases the compound's potential for substitution reactions, making it a more versatile intermediate in organic synthesis.
The tert-butyl group's introduction stabilizes the molecule, enhancing its thermal and chemical robustness, a trait highly valued in industrial applications.
Properties
CAS No. |
2408749-60-8 |
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Molecular Formula |
C12H18BrNO4 |
Molecular Weight |
320.2 |
Purity |
95 |
Origin of Product |
United States |
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